Ácido 2,6-difluoro-4-metoxibenzoico

Descripción general

Descripción

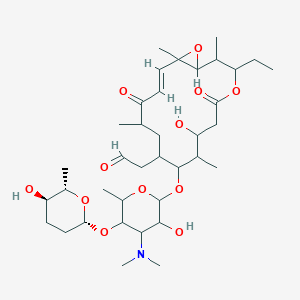

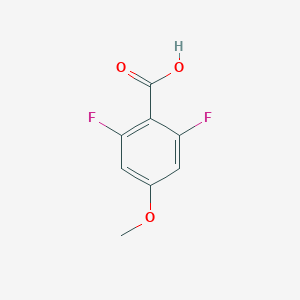

2,6-Difluoro-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H6F2O3 and its molecular weight is 188.13 g/mol. The purity is usually 95%.

The exact mass of the compound 2,6-Difluoro-4-methoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Difluoro-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de ligandos orgánicos y sus complejos metálicos

“Ácido 2,6-difluoro-4-metoxibenzoico” se utiliza en la síntesis de ligandos orgánicos y sus complejos metálicos . Estos complejos se caracterizan por análisis espectroscópicos UV-visible, fluorescencia, RMN e FTIR . El estudio también incluye la actividad de inhibición de la ureasa, el análisis óptico y el modelado molecular de los metaloderivados de la hidrazinocarbotioamida y la hidrazinocarboxamida .

Inhibición de la ureasa

Los materiales sintetizados a partir de “this compound” han mostrado potencial en la inhibición de la ureasa . La ureasa es una metaloenzima con níquel como metal de transición en el esqueleto, que está afiliada a la familia de proteínas amido hidrolasas y fosfo triestreasas involucradas en el metabolismo del nitrógeno de las especies vivientes .

Tratamiento de las complicaciones de salud desencadenadas por la ureasa

Los materiales sintetizados a partir de “this compound” se están estudiando por su eficacia en el tratamiento de las complicaciones de salud desencadenadas por la ureasa . La descomposición de la urea en amoníaco y dióxido de carbono provocada por la ureasa provoca un aumento del pH en los medios internos humanos debido a la liberación excesiva de amoníaco .

Productos químicos de laboratorio

“this compound” se utiliza como producto químico de laboratorio . Se utiliza en la fabricación de sustancias y para la investigación y el desarrollo científicos .

Intermediario farmacéutico

Mecanismo De Acción

Target of Action

The primary target of 2,6-Difluoro-4-methoxybenzoic acid is the urease enzyme . Urease is a metalloenzyme with nickel as a transition metal in its skeleton . It is affiliated with amidohydrolases and phosphotriestreases protein families engaged with nitrogen metabolism of living species including plants, algae, fungi, and microorganisms .

Mode of Action

It is known that the compound is used in the synthesis of hydrazinecarbothioamide and hydrazinecarboxamide metalloderivatives . These derivatives have shown an increased potential for urease inhibition .

Biochemical Pathways

Urease triggers the decomposition of urea into ammonia and carbon dioxide, causing an increase in pH in the human interior media due to the excess release of ammonia . This provides the roots to culture the gram-negative microaerophilic pathogen Helicobacter pylori in the mucous layer of the human stomach

Result of Action

The result of the action of 2,6-Difluoro-4-methoxybenzoic acid is the inhibition of urease, an enzyme that plays a crucial role in the nitrogen metabolism of various organisms . This inhibition can potentially disrupt the growth of certain pathogens, such as Helicobacter pylori .

Action Environment

The action environment of 2,6-Difluoro-4-methoxybenzoic acid is likely to be within the human body, given its potential use in inhibiting urease . .

Safety and Hazards

Safety data sheets indicate that 2,6-Difluoro-4-methoxybenzoic acid may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Análisis Bioquímico

Biochemical Properties

2,6-Difluoro-4-methoxybenzoic acid is involved in various biochemical reactions. It has been shown to be involved in the preparation of potent and orally available G protein-coupled receptor 40 agonists, used in the treatment of type 2 diabetes

Cellular Effects

Given its role in the preparation of G protein-coupled receptor 40 agonists, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2,6-difluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHVYSAINQRZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380821 | |

| Record name | 2,6-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123843-65-2 | |

| Record name | 2,6-Difluoro-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123843-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B58569.png)

![[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B58575.png)

![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid](/img/structure/B58576.png)